Ethyl 2-(2-bromothiazol-4-yl)acetate

Descripción

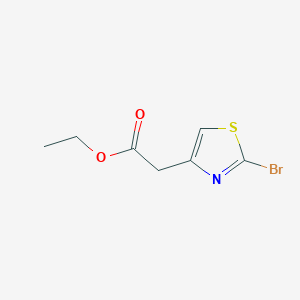

Ethyl 2-(2-bromothiazol-4-yl)acetate is a brominated thiazole derivative characterized by a thiazole ring substituted with a bromine atom at position 2 and an ethyl acetate group at position 2. The thiazole core, a five-membered heterocyclic ring containing nitrogen and sulfur, confers unique electronic and steric properties, making this compound valuable in medicinal chemistry and materials science. Its synthesis typically involves nucleophilic substitution or condensation reactions, as seen in analogous compounds (e.g., mthis compound, synthesized via saponification of esters under basic conditions) . The bromine atom enhances reactivity for cross-coupling reactions, positioning it as a key intermediate in drug discovery pipelines targeting antibacterial or anticancer agents .

Structure

2D Structure

Propiedades

IUPAC Name |

ethyl 2-(2-bromo-1,3-thiazol-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c1-2-11-6(10)3-5-4-12-7(8)9-5/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHFZEWZLCNRIRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10699843 | |

| Record name | Ethyl (2-bromo-1,3-thiazol-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10699843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56355-79-4 | |

| Record name | Ethyl 2-bromo-4-thiazoleacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56355-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (2-bromo-1,3-thiazol-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10699843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(2-bromo-1,3-thiazol-4-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 2-(2-bromothiazol-4-yl)acetate can be synthesized through a multi-step process. One common method involves the bromination of thiazole derivatives. The synthesis typically starts with the preparation of 2-amino-thiazol-4-yl acetic acid ethyl ester. This intermediate is then subjected to bromination using a mixture of sodium nitrite, copper sulfate, sodium bromide, and hydrochloric acid at low temperatures (0°C). The reaction proceeds through the formation of a diazonium salt intermediate, which is subsequently replaced by a bromine atom to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-(2-bromothiazol-4-yl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the thiazole ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The compound can be reduced to form the corresponding thiazole derivative without the bromine atom.

Oxidation Reactions: Oxidation can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and solvents like ethanol or dimethylformamide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

Major Products

Substitution: Formation of thiazole derivatives with different substituents replacing the bromine atom.

Reduction: Formation of 2-(thiazol-4-yl)acetic acid ethyl ester.

Oxidation: Formation of sulfoxides or sulfones.

Aplicaciones Científicas De Investigación

Organic Synthesis

Ethyl 2-(2-bromothiazol-4-yl)acetate serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex organic molecules and heterocyclic compounds. Its bromine atom can undergo substitution reactions with various nucleophiles, facilitating the formation of diverse derivatives .

The compound has been investigated for its potential antimicrobial and antifungal properties. Research indicates that it may exhibit activity against a range of pathogens, making it a candidate for further exploration in pharmaceutical applications .

Medicinal Chemistry

In medicinal chemistry, this compound has been explored as a pharmacophore in drug discovery. Its structure allows it to interact with specific molecular targets, potentially modulating biological pathways. Case studies have demonstrated its efficacy in developing compounds aimed at treating bacterial infections and other diseases .

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of derivatives synthesized from this compound. The findings showed significant activity against Gram-positive and Gram-negative bacteria, highlighting the compound's potential as an antibiotic agent .

Case Study 2: Drug Development

Another investigation focused on using this compound as an intermediate in synthesizing inhibitors for DNA gyrase and Topo IV, enzymes critical for bacterial DNA replication. The resulting compounds demonstrated promising antibacterial activity against resistant strains, suggesting a viable pathway for new antibiotic development .

Mecanismo De Acción

The mechanism of action of ethyl 2-(2-bromothiazol-4-yl)acetate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The bromine atom in the thiazole ring can participate in halogen bonding, which can enhance the binding affinity to biological targets. The ester group can undergo hydrolysis to release the active thiazole derivative, which can then exert its biological effects.

Comparación Con Compuestos Similares

Ethyl 2-(2-Aminothiazol-4-yl)acetate

- Structure: Replaces the bromine at position 2 with an amino (-NH₂) group.

- Reactivity: The amino group enables hydrogen bonding and participation in Schiff base formation, contrasting with the bromine’s role in Suzuki-Miyaura couplings.

- Applications : Used in cephalosporin antibiotics (e.g., cefotaxime intermediates) due to its nucleophilic thiazole nitrogen .

Ethyl 2-(2-Formylaminothiazol-4-yl)acetate

- Structure: Features a formylamino (-NHCHO) group at position 2.

- Reactivity : The formyl group stabilizes the thiazole ring against oxidation and facilitates peptide coupling.

- Synthesis: Derived from ethyl 2-(2-aminothiazol-4-yl)acetate via formylation .

Ethyl 2-Bromothiazole-4-carboxylate

- Structure : Replaces the acetate group with a carboxylate ester (-COOEt) at position 4.

- Reactivity : The electron-withdrawing carboxylate enhances electrophilicity at the bromine site, favoring nucleophilic aromatic substitution.

- Applications : A precursor in agrochemicals and fluorescent dyes .

Non-Thiazole Heterocyclic Acetates

Ethyl 2-(2,5-Diphenyl-1H-imidazole-4-yl)acetate

- Structure : Substitutes the thiazole with an imidazole ring, bearing phenyl groups at positions 2 and 5.

- Reactivity : The imidazole’s basic nitrogen allows coordination to metal ions, unlike the thiazole’s sulfur.

Ethyl 2-(4-Methyl-5-(3-(methyl(neopentyl)amino)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetate

- Structure : Contains a triazole ring with a thioacetate side chain.

- Reactivity : The triazole’s stability under acidic conditions contrasts with thiazole’s sensitivity to oxidation.

- Applications : A lead compound in 3D-QSAR studies for kinase inhibition .

Data Tables

Table 1: Structural and Functional Comparison of Thiazole Acetates

Actividad Biológica

Ethyl 2-(2-bromothiazol-4-yl)acetate is an organic compound with significant potential in medicinal chemistry, particularly as a pharmacophore in drug design. This compound, characterized by the presence of a bromine atom in its thiazole ring, exhibits various biological activities that are crucial for its application in therapeutic contexts.

- Molecular Formula : CHBrNOS

- Molecular Weight : 250.12 g/mol

- SMILES Notation : CCOC(=O)CC1=CSC(=N1)Br

The compound is derived from thiazole, a five-membered heterocyclic structure containing both nitrogen and sulfur. The bromine substituent significantly influences its reactivity and biological interactions.

This compound is primarily investigated for its role in:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, potentially due to its ability to disrupt microbial cell function.

- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells, possibly through the activation of specific cellular pathways involved in cell death.

- Ferroptosis Induction : Recent studies highlight the compound's ability to induce ferroptosis, a form of regulated cell death associated with iron-dependent lipid peroxidation, making it a candidate for further exploration in cancer therapies .

Antimicrobial Activity

A study conducted on various thiazole derivatives, including this compound, demonstrated notable antimicrobial properties. The compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be lower than those of many existing antibiotics, suggesting strong potential for development into new antimicrobial agents .

Anticancer Studies

In vitro tests have shown that this compound can effectively inhibit the proliferation of several cancer cell lines. Notably, it induced apoptosis in human breast cancer cells through the activation of caspase pathways and the downregulation of anti-apoptotic proteins .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with related compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Ethyl 2-(2-chlorothiazol-4-yl)acetate | Chlorine atom instead of bromine | Moderate antimicrobial activity |

| Ethyl 2-(2-fluorothiazol-4-yl)acetate | Fluorine atom affecting metabolic stability | Lower anticancer activity compared to bromine derivative |

| Ethyl 2-(2-iodothiazol-4-yl)acetate | Iodine atom providing unique reactivity | Potentially higher cytotoxicity |

The presence of bromine enhances specific interactions with biological targets, which may explain the superior activity observed in studies involving this compound compared to its halogen counterparts.

Case Studies

- In Vitro Studies on Cancer Cell Lines :

- Antimicrobial Efficacy Testing :

Q & A

Basic Questions

Q. What are the common synthetic routes for Ethyl 2-(2-bromothiazol-4-yl)acetate, and how can purity be optimized?

- Methodological Answer : A typical synthesis involves alkylation of 2-bromo-4-thiazole derivatives using ethyl bromoacetate as the alkylating agent under basic conditions (e.g., K₂CO₃ in DMF or acetonitrile). Reaction optimization includes controlling temperature (60–80°C) and stoichiometric ratios to minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%). Confirm purity using HPLC or GC-MS, and characterize via / NMR to verify the ester and thiazole moieties .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR : NMR identifies the ethyl ester group (triplet at ~1.3 ppm for CH₃, quartet at ~4.2 ppm for CH₂) and thiazole protons (singlet at ~7.5 ppm). NMR confirms carbonyl (170–175 ppm) and brominated thiazole carbons.

- IR : Stretching vibrations for ester C=O (~1740 cm⁻¹) and C-Br (~600 cm⁻¹).

- X-ray crystallography : For unambiguous structural confirmation, use SHELXL for refinement of single-crystal data .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound be addressed?

- Methodological Answer : Competing alkylation at alternative thiazole positions can arise due to electronic effects. To enhance regioselectivity:

- Use sterically hindered bases (e.g., DBU) to direct alkylation to the 4-position.

- Employ DFT calculations to predict reactive sites based on electron density maps.

- Monitor reaction progress via LC-MS to detect intermediates and optimize reaction time .

Q. What strategies resolve contradictions between spectral data and expected structures?

- Methodological Answer : If NMR signals deviate from predicted patterns (e.g., unexpected splitting or shifts):

- Perform 2D NMR (COSY, HSQC) to assign coupling interactions and confirm connectivity.

- Cross-validate with X-ray crystallography (using SHELXD for structure solution) to resolve ambiguities.

- Re-examine synthetic conditions for potential isomerization or solvent adducts .

Q. How can crystal disorder or twinning affect structural analysis, and how are these issues mitigated?

- Methodological Answer : Disorder in the ethyl ester group or thiazole ring can arise from dynamic motion. Mitigation strategies include:

- Collecting data at low temperatures (100 K) to reduce thermal motion.

- Using SHELXL’s TWIN and BASF commands to model twinned crystals.

- Applying restraints (e.g., SIMU) to refine disordered regions without overfitting .

Q. What methodologies are used to study the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by:

- Storing samples at 4°C, -20°C, and room temperature with controlled humidity.

- Analyzing degradation via periodic HPLC and LC-MS to identify hydrolysis products (e.g., free acetic acid derivatives).

- Use kinetic modeling (Arrhenius equation) to predict shelf life under long-term storage .

Q. How is this compound applied in drug discovery pipelines?

- Methodological Answer : As a bromothiazole derivative, it serves as a precursor for bioactive molecules. Applications include:

- Antimicrobial agents : Screen against bacterial/fungal strains using MIC assays.

- Kinase inhibitors : Perform molecular docking (AutoDock Vina) to assess binding to target kinases (e.g., EGFR).

- SAR studies : Modify the ester or bromothiazole group and evaluate activity changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.